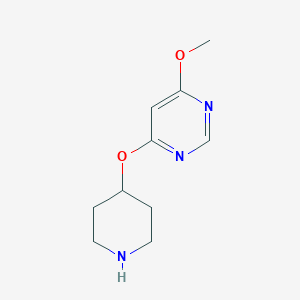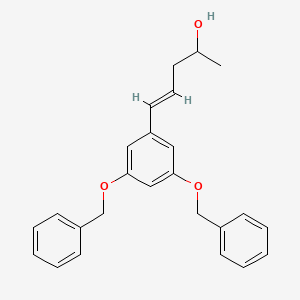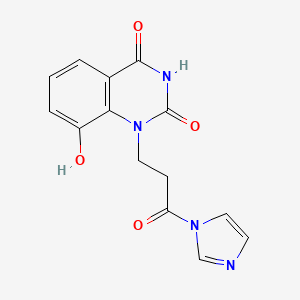
Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate is an organic compound with a complex structure that includes tert-butyl groups, amino groups, formyl groups, and a methoxy group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formylation: Introduction of formyl groups at specific positions on the benzoate ring using reagents such as formic acid or formyl chloride.
Amination: Introduction of the amino group through reactions with amines or ammonia under controlled conditions.
Methoxylation: Introduction of the methoxy group using methanol or other methoxy donors.
Tert-butylation: Introduction of tert-butyl groups using tert-butyl chloride or tert-butyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one: Similar in having tert-butyl and amino groups but differs in the core structure and additional functional groups.
4-tert-Butylphenylboronic acid: Contains a tert-butyl group and a phenyl ring but lacks the formyl and methoxy groups.
4-tert-Butylaniline: Contains a tert-butyl group and an amino group but lacks the formyl and methoxy groups.
Uniqueness
Tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both formyl and methoxy groups, along with the tert-butyl and amino groups, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H25NO5 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
tert-butyl 4-amino-2-tert-butyl-3,6-diformyl-5-methoxybenzoate |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)13-11(9-21)14(19)15(23-7)10(8-20)12(13)16(22)24-18(4,5)6/h8-9H,19H2,1-7H3 |
Clé InChI |
FYHHSQIEIRVKOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=C(C(=C1C(=O)OC(C)(C)C)C=O)OC)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)




![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)


![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)



